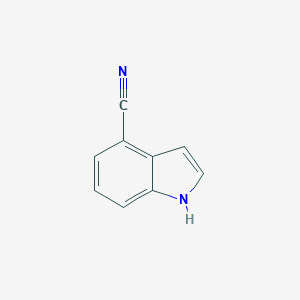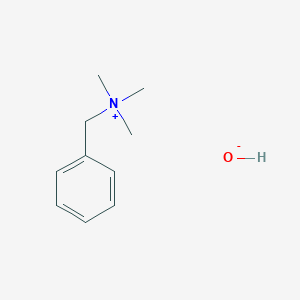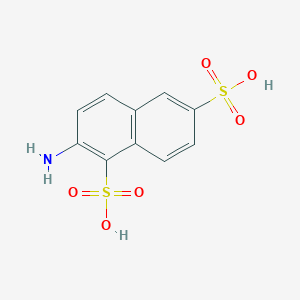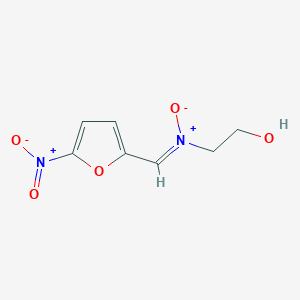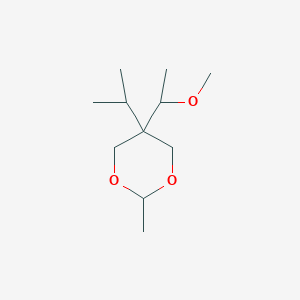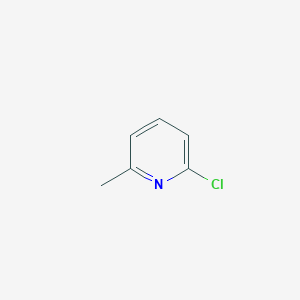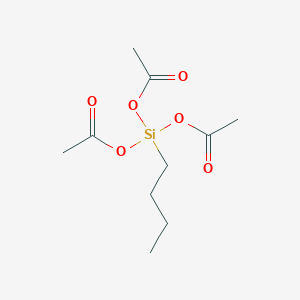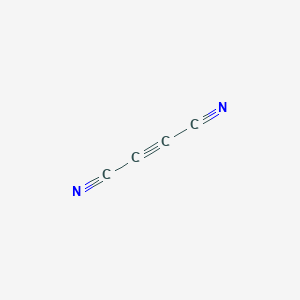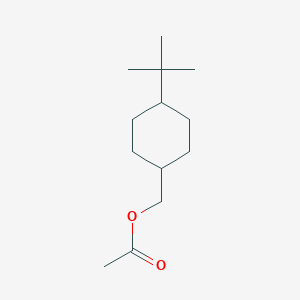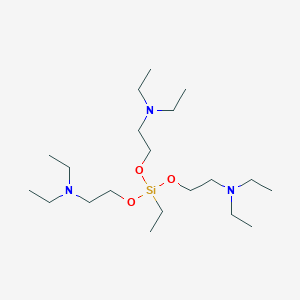
Ethyltris(2-diethylaminoethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyltris(2-diethylaminoethoxy)silane, also known as TDEAS, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TDEAS is a silane coupling agent that is commonly used in the synthesis of inorganic-organic hybrid materials, and it has been shown to have a wide range of potential uses in various fields of science and technology.
Mechanism of Action
The mechanism of action of Ethyltris(2-diethylaminoethoxy)silane is not fully understood, but it is believed to involve the formation of covalent bonds between the silane molecule and the surface of the material being modified. This results in improved adhesion and compatibility between the two materials, which can lead to improved performance and functionality.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in the synthesis of materials rather than in biological systems. However, some studies have suggested that this compound may have potential applications in drug delivery and other biomedical applications due to its ability to modify the surface of materials and improve their compatibility with biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyltris(2-diethylaminoethoxy)silane in lab experiments is its versatility and ease of use. This compound can be easily synthesized and purified, and it can be used to modify a wide range of materials. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Future Directions
There are many potential future directions for research involving Ethyltris(2-diethylaminoethoxy)silane. One area of interest is in the development of new inorganic-organic hybrid materials with improved properties and functionality. Another area of interest is in the use of this compound as a surface modifier for biomedical applications, such as drug delivery and tissue engineering. Additionally, there is potential for this compound to be used in the development of new catalysts and sensors with improved performance and sensitivity.
Synthesis Methods
The synthesis of Ethyltris(2-diethylaminoethoxy)silane is a complex process that involves several steps. The most common method for synthesizing this compound is through a reaction between triethoxysilane and diethylaminoethanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures and pressures. The resulting product is a clear liquid that can be purified through distillation or other methods.
Scientific Research Applications
Ethyltris(2-diethylaminoethoxy)silane has been extensively studied for its potential applications in various fields of science and technology. One of the most promising areas of research is in the development of inorganic-organic hybrid materials, which have a wide range of potential uses in areas such as catalysis, sensors, and biomedical applications. This compound has also been studied for its potential use as a surface modifier for various materials, including metals, polymers, and ceramics.
Properties
| 17146-75-7 | |
Molecular Formula |
C20H47N3O3Si |
Molecular Weight |
405.7 g/mol |
IUPAC Name |
2-[bis[2-(diethylamino)ethoxy]-ethylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C20H47N3O3Si/c1-8-21(9-2)15-18-24-27(14-7,25-19-16-22(10-3)11-4)26-20-17-23(12-5)13-6/h8-20H2,1-7H3 |
InChI Key |
VAUYQCSHTINUDX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](CC)(OCCN(CC)CC)OCCN(CC)CC |
Canonical SMILES |
CCN(CC)CCO[Si](CC)(OCCN(CC)CC)OCCN(CC)CC |
| 17146-75-7 | |
synonyms |
Tris[2-(diethylamino)ethoxy]ethylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


